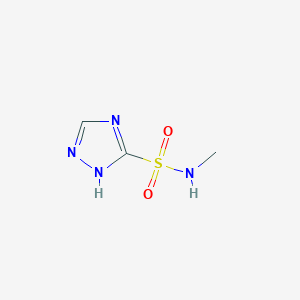

N-methyl-1H-1,2,4-triazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

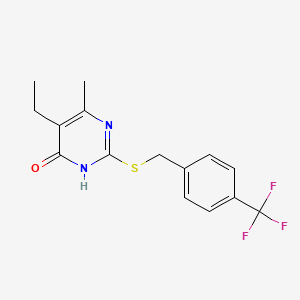

“N-methyl-1H-1,2,4-triazole-5-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is used for binding affinity with various cytochrome P 450 (CYP) proteins .

Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media showed that such compounds can be very effective. These studies have indicated high inhibition efficiencies, suggesting potential applications in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).

Antimicrobial Activity

Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles synthesized via click reaction have been evaluated for their antibacterial activity against various strains. Some compounds showed appreciable efficacy, indicating their potential as antibacterial agents (Yadav & Kaushik, 2022).

Anticancer Evaluation

The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole revealed moderate activity against various cancer cell lines. This highlights the potential of sulfonyl-containing triazole derivatives in medicinal chemistry and drug design for cancer treatment (Salinas-Torres et al., 2022).

Supramolecular Chemistry

Research on 1,2,3-triazoles has expanded significantly, with applications in supramolecular and coordination chemistry due to their unique supramolecular interactions. This includes complexation of anions, coordination via nitrogen donors, and applications in catalysis and photochemistry, demonstrating the versatility of triazole derivatives beyond their initial scope (Schulze & Schubert, 2014).

Carbonic Anhydrase Inhibition

Benzene sulfonamides containing triazole-O-glycoside tails were synthesized and evaluated as carbonic anhydrase (CA) inhibitors. These compounds were effective against several CA isozymes, suggesting their potential use in targeting tumor-associated CA domains (Wilkinson et al., 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors .

Mode of Action

Triazole derivatives are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Pharmacokinetics

The pharmacokinetic properties of triazole compounds can vary widely depending on their specific chemical structure .

Result of Action

Triazole compounds are known to have a broad range of therapeutic applications due to their diverse biological activities .

Propiedades

IUPAC Name |

N-methyl-1H-1,2,4-triazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-4-10(8,9)3-5-2-6-7-3/h2,4H,1H3,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODMSASSLMUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)